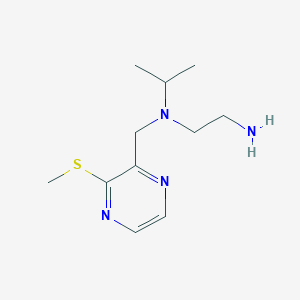
N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine: is a synthetic organic compound characterized by its unique structure, which includes an isopropyl group, a pyrazine ring substituted with a methylthio group, and an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting with a suitable precursor, such as 2-chloropyrazine, the methylthio group can be introduced via nucleophilic substitution using sodium methanethiolate.
Alkylation: The pyrazine derivative is then alkylated with an appropriate alkylating agent to introduce the isopropyl group.
Coupling with Ethane-1,2-diamine: The final step involves coupling the substituted pyrazine with ethane-1,2-diamine under controlled conditions, often using a catalyst or activating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Adapting the reaction conditions to large-scale production, ensuring cost-effectiveness and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions, often using palladium on carbon as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methanethiolate, various amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of the pyrazine ring and the diamine moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.
Mécanisme D'action
The mechanism by which N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions, while the diamine moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine: Lacks the methylthio group, which may alter its chemical reactivity and biological activity.
N1-Isopropyl-N1-((3-(methylthio)phenyl)methyl)ethane-1,2-diamine:
Uniqueness
N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine is unique due to the combination of the pyrazine ring with a methylthio substituent and an ethane-1,2-diamine backbone. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N'-[(3-methylsulfanylpyrazin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S/c1-9(2)15(7-4-12)8-10-11(16-3)14-6-5-13-10/h5-6,9H,4,7-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZAMZCUPYNGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=NC=CN=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
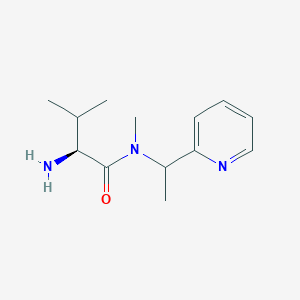
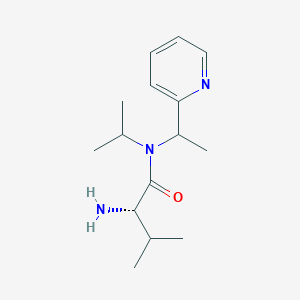
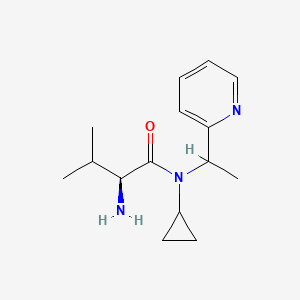

![[Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7925855.png)
![[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7925861.png)
![[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7925865.png)
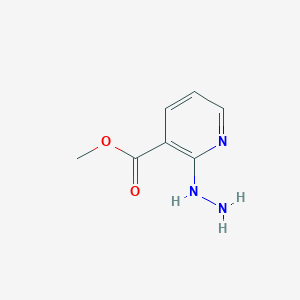

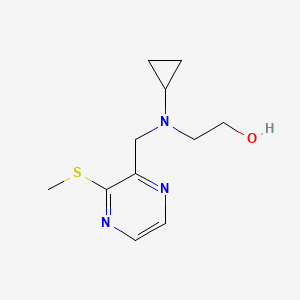
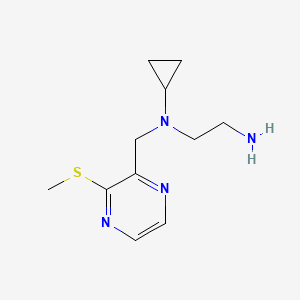
![2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925927.png)
![2-[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925934.png)
![2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925940.png)
